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Spectroscopic Profile of 1-(4-Biphenylyl)ethanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **1-(4-biphenylyl)ethanol**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **1-(4-biphenylyl)ethanol** is C₁₄H₁₄O, with a molecular weight of 198.26 g/mol .[1][2][3] Spectroscopic analysis confirms the structure of a biphenyl moiety attached to an ethanol group at the 4-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **1-(4-biphenylyl)ethanol** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **1-(4-Biphenylyl)ethanol**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.57	d	2H	Ar-H
7.56	d	2H	Ar-H
7.42	t	2H	Ar-H
7.41	t	1H	Ar-H
7.33	t	2H	Ar-H
4.90	q	1H	СН-ОН
2.12	S	1H	ОН
1.51	d	3H	CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **1-(4-Biphenylyl)ethanol**

Chemical Shift (δ) ppm	Assignment
145.0	Ar-C
140.8	Ar-C
140.7	Ar-C
128.7	Ar-CH
127.3	Ar-CH
127.0	Ar-CH
125.5	Ar-CH
70.4	СН-ОН
25.2	CH₃

Solvent: CDCl3



Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **1-(4-biphenylyl)ethanol** are summarized below.

Table 3: IR Spectroscopic Data for 1-(4-Biphenylyl)ethanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1600, 1480, 1450	Medium-Strong	C=C stretch (aromatic ring)
1250-1000	Strong	C-O stretch (secondary alcohol)
840-810	Strong	C-H bend (para-disubstituted ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **1-(4-Biphenylyl)ethanol**

m/z	Relative Intensity (%)	Assignment
198	63.5	[M] ⁺ (Molecular Ion)
183	100.0	[M-CH ₃] ⁺
155	95.6	[M-C₂H₅O] ⁺
152	23.1	[Biphenyl]+
77	13.9	[C ₆ H ₅] ⁺



Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of 1-(4-biphenylyl)ethanol.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.[4]
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- The final solution height in the NMR tube should be approximately 4-5 cm.[5]

Instrumentation and Data Acquisition:

- The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
- The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.
- For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:



- Place a small amount of solid 1-(4-biphenylyl)ethanol powder directly onto the ATR crystal.
 [6]
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[7]

Instrumentation and Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is collected first.[8]
- The sample spectrum is then recorded.
- The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

 Prepare a dilute solution of 1-(4-biphenylyl)ethanol in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

Instrumentation and Data Acquisition:

- Gas Chromatograph (GC):
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - o Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
 - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.







• Mass Spectrometer (MS):

Ion Source: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: Scan from m/z 40 to 400.

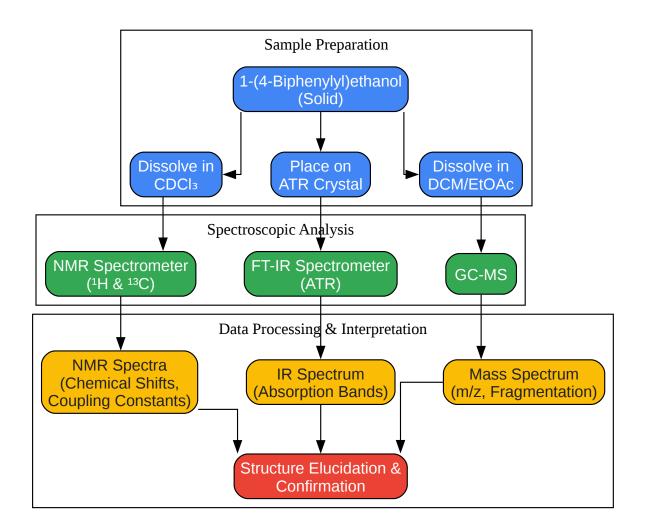
Ion Source Temperature: 230 °C

• Quadrupole Temperature: 150 °C

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **1-(4-biphenylyl)ethanol**.





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Spectroscopic analysis workflow for **1-(4-biphenylyl)ethanol**.

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